(5-Bromo-2-ethoxypyridin-3-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

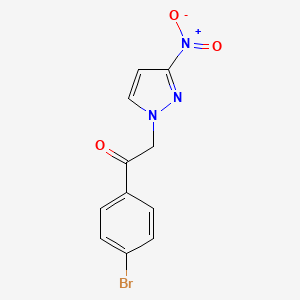

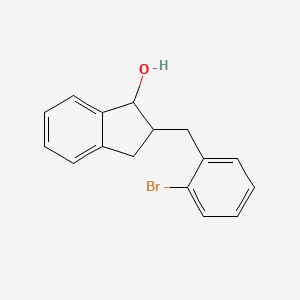

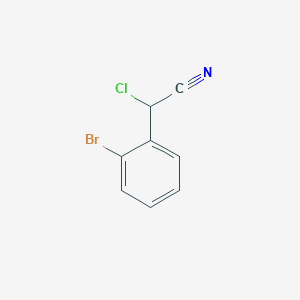

“(5-Bromo-2-ethoxypyridin-3-yl)methanol” is a chemical compound with the molecular formula C8H10BrNO2 . It belongs to the category of pyridines. The compound has a molecular weight of 232.08 g/mol .

Synthesis Analysis

The synthesis of “(5-Bromo-2-ethoxypyridin-3-yl)methanol” could potentially involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .

Molecular Structure Analysis

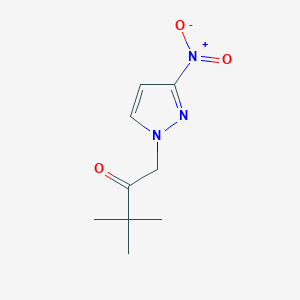

The InChI code for “(5-Bromo-2-ethoxypyridin-3-yl)methanol” is 1S/C8H10BrNO2/c1-2-12-8-6(5-11)3-7(9)4-10-8/h3-4,11H,2,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

“(5-Bromo-2-ethoxypyridin-3-yl)methanol” is a solid at room temperature . It has a molecular weight of 232.074 g/mol . The compound should be stored at a temperature between 2-8°C .

科学的研究の応用

Ligand Exchange Reactions

The study by Klausmeyer et al. (2003) explored ligand exchange reactions involving methoxide in the presence of alcohols, demonstrating the compound's reactivity and potential applications in creating complex organometallic structures. This research could pave the way for novel catalysts or reactive intermediates in organometallic chemistry (Klausmeyer, Adrian, Khan, & Reibenspies, 2003).

Photochemical Studies

Bales et al. (2001) conducted product studies and laser flash photolysis on alkyl radicals, indicating the compound's utility in studying photochemical reactions and the formation of cation radicals. This research highlights its role in understanding the mechanisms underlying photochemical processes (Bales, Horner, Huang, Newcomb, Crich, & Greenberg, 2001).

Synthesis of Natural Products

Akbaba et al. (2010) detailed the total synthesis of a biologically active, naturally occurring compound, showcasing the versatility of (5-Bromo-2-ethoxypyridin-3-yl)methanol in synthesizing complex natural products. This work emphasizes its potential in the synthesis of compounds with pharmaceutical relevance (Akbaba, Balaydın, Göksu, Şahin, & Menzek, 2010).

Reactions with Hydrochloric Acid

Hertog and Bruyn (2010) investigated the behavior of bromo-derivatives of 2- and 3-ethoxypyridine when heated with aqueous hydrochloric acid, revealing the compound's reactions and transformations under acidic conditions. This research provides insight into its chemical behavior, potentially useful in designing synthetic pathways for chemical manufacturing (Hertog & Bruyn, 2010).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound .

特性

IUPAC Name |

(5-bromo-2-ethoxypyridin-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-2-12-8-6(5-11)3-7(9)4-10-8/h3-4,11H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAAQUMUYRZSHAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)Br)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromo-2-ethoxypyridin-3-yl)methanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile](/img/structure/B6331868.png)

![4-Methoxy-3-[(1-methylethoxy)methyl]-benzoic acid, 99%](/img/structure/B6331883.png)